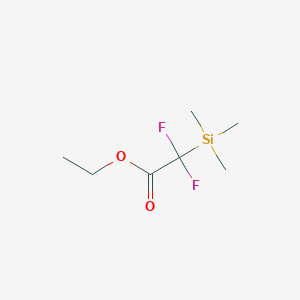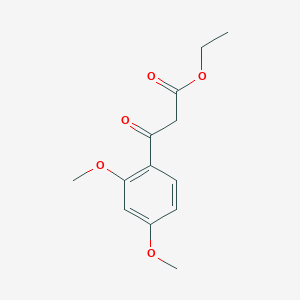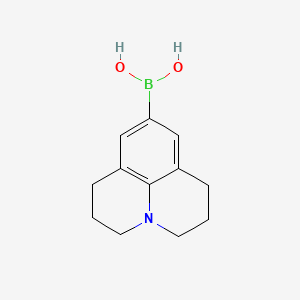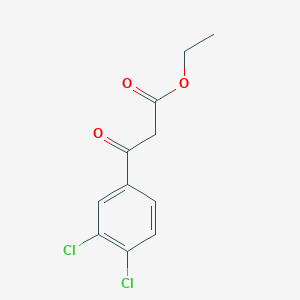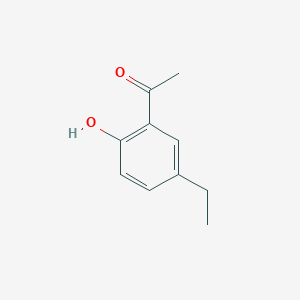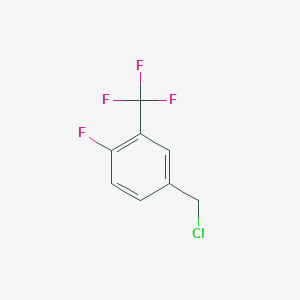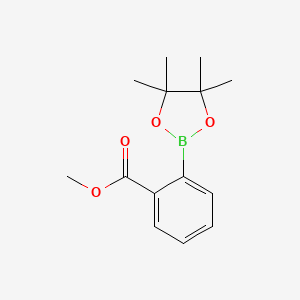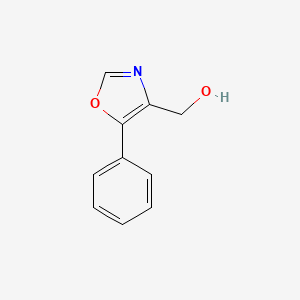
(5-Phenyl-1,3-oxazol-4-yl)methanol
Overview
Description
(5-Phenyl-1,3-oxazol-4-yl)methanol, also known as 5-POM, is a versatile organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of the oxazole ring system, which is a five-membered heterocyclic compound containing one nitrogen atom and four carbon atoms. 5-POM is an important intermediate for the synthesis of numerous compounds, including a variety of drugs, agrochemicals, and dyes. It is also used as a starting material for the production of several industrially important chemicals. In addition, 5-POM has been studied extensively in the laboratory for its potential therapeutic applications.
Scientific Research Applications
Corrosion Inhibition
(5-Phenyl-1,3-oxazol-4-yl)methanol derivatives have shown significant potential as corrosion inhibitors. A study revealed that compounds including oxazole derivatives effectively reduced the corrosion rate of mild steel in hydrochloric acid solutions. These compounds act through adsorption on the metal surface and demonstrate mixed type inhibition with cathodic predominance. Their effectiveness increases with concentration and follows the Langmuir adsorption isotherm (Rahmani et al., 2018).
Molecular Transformations
Oxazole endoperoxides, which include phenyl groups, are observed to rearrange into various compounds such as triacylamines. These transformations also result in fragmentations and methanol additions, leading to the formation of methoxy-hydroperoxides, methyl esters, and diacylamines (Gollnick & Koegler, 1988).
Antimicrobial and Analgesic Activities
Some oxazole derivatives exhibit pronounced antimicrobial and analgesic activities. The structural design of these compounds involves the condensation of different aromatic ketones, revealing that certain derivatives show high receptor affinity and potential as antimicrobial and analgesic agents (Jayanna et al., 2013).
Catalytic Applications
Oxazole-based compounds, such as tris(triazolyl)methanol-Cu(I) structures, have been developed as catalysts for Huisgen 1,3-dipolar cycloadditions. These catalysts operate efficiently in water or under neat conditions, demonstrating low catalyst loadings and short reaction times, making them valuable for various chemical synthesis processes (Ozcubukcu et al., 2009).
Liquid Crystal Properties
Aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives have been synthesized, exhibiting liquid crystal behaviors over a wide mesophase range. These compounds open up avenues for novel material applications due to their unique optical and electrochemical properties (Zhao et al., 2013).
properties
IUPAC Name |
(5-phenyl-1,3-oxazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-9-10(13-7-11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHWTAMRDRDXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379970 | |
| Record name | (5-phenyl-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352018-88-3 | |
| Record name | (5-phenyl-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-Chloro-[1,1'-biphenyl]-3-amine](/img/structure/B1586337.png)




